Pralatrexate, (S)-, is a potent anti-folate drug, specifically a 10-deazaaminopterin analog, that demonstrates significant antitumor activity. [] It is a rationally designed compound with a high affinity for the reduced folate carrier type 1 (RFC-1). [] This transporter protein facilitates its preferential uptake into malignant cells. [] Inside the cell, Pralatrexate, (S)-, undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase, leading to its intracellular accumulation and potentiated effects. []
Pralatrexate belongs to the class of antifolate drugs, specifically targeting folate metabolism within cells. It is synthesized as a racemic mixture of S- and R-diastereomers, with the S-diastereomer being more active against certain cancer types. The molecular formula for pralatrexate is C23H23N7O5, with a molecular weight of 477.5 g/mol .
The synthesis of pralatrexate involves several chemical reactions that yield both the S- and R-diastereomers. The process typically includes:
A notable patent describes an improved method for synthesizing pralatrexate that minimizes hazards associated with traditional methods while providing novel intermediates .
Pralatrexate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Pralatrexate participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for pralatrexate involves several key steps:
This multifaceted action mechanism underscores its effectiveness in treating certain hematological malignancies.
Pralatrexate exhibits several notable physical and chemical properties:
Pralatrexate is primarily applied in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3